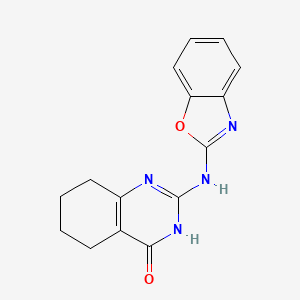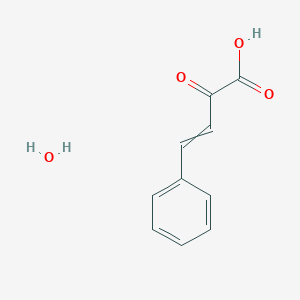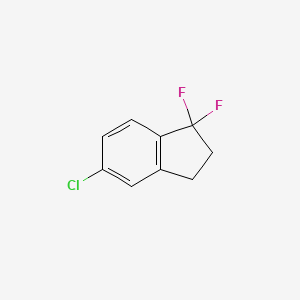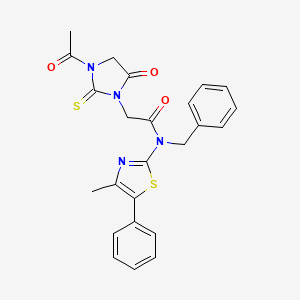
2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is a heterocyclic compound that combines the structural features of benzoxazole and quinazolinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzoxazole with a suitable quinazolinone derivative. One common method includes the condensation of 2-aminobenzoxazole with 4-chloro-3,4-dihydroquinazolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Benzoxazol-2-ylamino)ethanol: Similar in structure but with an ethanol group, used in different chemical applications.
2-(1,3-Benzoxazol-2-ylamino)-6-methylquinazolin-4-one: A methylated derivative with potentially different biological activities.
Uniqueness
2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to its combination of benzoxazole and quinazolinone structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14N4O2 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H14N4O2/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h3-4,7-8H,1-2,5-6H2,(H2,16,17,18,19,20) |
InChI-Schlüssel |
OXMSLFZFCXGFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)

![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)

![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)


